molecular formula C12H15N3 B10794232 5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine

5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine

Cat. No.: B10794232
M. Wt: 201.27 g/mol
InChI Key: KHHRTUOSBBRCOP-UHFFFAOYSA-N
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Description

5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-: A compound with a similar fused ring system but different functional groups.

  • 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene : Another compound with a related structure but distinct chemical properties.

Uniqueness

5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

8,13-diazatetracyclo[8.4.0.02,7.04,8]tetradeca-1(14),10,12-trien-12-amine

InChI

InChI=1S/C12H15N3/c13-12-3-7-6-15-8-1-2-11(15)9(4-8)10(7)5-14-12/h3,5,8-9,11H,1-2,4,6H2,(H2,13,14)

InChI Key

KHHRTUOSBBRCOP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1N2CC4=CC(=NC=C34)N

Origin of Product

United States

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